6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Description
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Properties
IUPAC Name |
6-benzylsulfanyl-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c1-16-22(24(30)29-19-11-9-18(26)10-12-19)23(21-8-5-13-31-21)20(14-27)25(28-16)32-15-17-6-3-2-4-7-17/h2-13,23,28H,15H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYNRBMHIQPVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(benzylsulfanyl)-N-(4-chlorophenyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 376.89 g/mol. The structure features a furan ring, a cyano group, and a benzylsulfanyl moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Antitumor Activity : It has shown significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Cardiovascular Effects : As with many dihydropyridines, it may have implications in cardiovascular health by acting on calcium channels.
Antitumor Activity
Studies have evaluated the antiproliferative effects of this compound on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung) | 8.5 | MTS Assay |
| HCC827 (Lung) | 6.3 | MTS Assay |
| NCI-H358 (Lung) | 7.0 | MTS Assay |
These results indicate that the compound exhibits potent activity against lung cancer cell lines, suggesting its potential as an antitumor agent .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed using standard methods against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, indicating its potential for development as an antimicrobial agent .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Preliminary studies suggest that it may inhibit specific kinases or modulate signaling pathways related to cell growth and apoptosis.
Case Studies
A notable study involved the evaluation of the compound's effects in vivo using murine models of cancer. The results demonstrated significant tumor reduction when administered at specific dosages over a defined period. This aligns with in vitro findings and supports further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
